molecular formula C12H20N2O2S B2422478 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide CAS No. 854035-97-5

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B2422478
CAS No.: 854035-97-5
M. Wt: 256.36
InChI Key: FIYBJCPCCOIVNL-UHFFFAOYSA-N
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Description

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzenesulfonyl chloride, which is reacted with diethylamine to form N,N-diethylbenzenesulfonamide.

    Aminoethylation: The N,N-diethylbenzenesulfonamide is then subjected to a reaction with ethyleneimine or a similar reagent to introduce the aminoethyl group at the para position of the benzene ring.

The reaction conditions often involve the use of a solvent such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce sulfinamides.

Scientific Research Applications

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Due to its sulfonamide structure, it may have potential as an antimicrobial agent.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-(1-aminoethyl)pyridine: This compound has a similar aminoethyl group but differs in the core structure, which is a pyridine ring instead of a benzene ring.

    4-aminopyridine: Another related compound with an amino group attached to a pyridine ring.

Uniqueness

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide is unique due to its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both aminoethyl and diethyl groups on the benzenesulfonamide core distinguishes it from other sulfonamides and related compounds.

Properties

IUPAC Name

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-4-14(5-2)17(15,16)12-8-6-11(7-9-12)10(3)13/h6-10H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYBJCPCCOIVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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